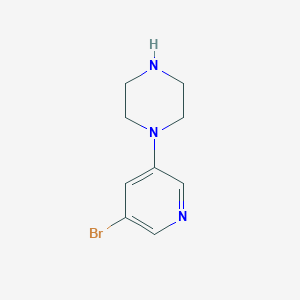

1-(5-溴吡啶-3-基)哌嗪

描述

Synthesis Analysis

The first paper describes a one-pot synthesis method for 3-trifluoromethylated piperazin-2-ones, which involves the reaction of trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines in trifluoroethanol . Although this synthesis does not directly pertain to 1-(5-Bromopyridin-3-yl)piperazine, it does highlight the reactivity of brominated compounds with diamines, which could be relevant for the synthesis of bromopyridinyl piperazines.

Molecular Structure Analysis

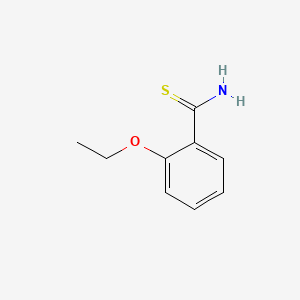

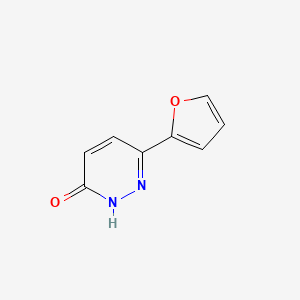

The molecular structure of 1-(5-Bromopyridin-3-yl)piperazine would consist of a piperazine ring attached to a bromopyridine moiety. The presence of the bromine atom on the pyridine ring could influence the electronic properties of the molecule and potentially affect its reactivity. The papers do not provide specific information on the molecular structure of 1-(5-Bromopyridin-3-yl)piperazine, but the second paper discusses the influence of fluorination on the pKa and pharmacokinetic profiles of piperazine derivatives . This suggests that halogenation can significantly alter the properties of piperazine-containing compounds.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-(5-Bromopyridin-3-yl)piperazine. However, the bromine atom in the compound is likely to be a reactive site that could participate in various substitution reactions. The second paper indicates that the basicity of piperazine derivatives can be altered through the introduction of halogen atoms, which could affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromopyridin-3-yl)piperazine are not discussed in the provided papers. However, based on the information from the second paper, it can be inferred that halogenated piperazine derivatives have altered pKa values, which could affect their solubility, absorption, and overall pharmacokinetic profile . The presence of the bromine atom could also influence the compound's boiling point, melting point, and stability.

科学研究应用

抗菌活性

- 抗菌剂的合成:从5-溴-2-氟苯甲醛开始合成了一系列新化合物,然后与哌嗪反应,得到了对多种细菌和真菌菌株表现出潜在抗菌活性的衍生物(Babu, Srinivasulu, & Kotakadi, 2015)。

抗菌和生物膜抑制

- 细菌生物膜和MurB抑制剂的开发:合成了新型的双(吡唑基-苯并呋喃)杂化物,具有哌嗪连接剂,展示了对不同细菌菌株,包括抗生素耐药菌株的显著抗菌效果和生物膜抑制活性(Mekky & Sanad, 2020)。

学习和记忆促进

- 增强认知功能:从1-(5-溴吡啶-3-基)哌嗪合成的化合物在小鼠中表现出显著的学习和记忆促进作用,为认知增强或治疗认知障碍提供了潜在应用(Li Ming-zhu, 2012)。

抗癌剂的开发

- 抗癌性能:一项研究调查了合成新化合物并将哌嗪纳入其中,以评估其对各种癌细胞系的潜在抗癌活性,突出了这些化合物在癌症治疗中的可能应用(Turov, 2020)。

新型衍生物的合成

- 新型药物剂的设计:已经进行了有关合成各种哌嗪衍生物的研究,探索了它们在制药应用中的潜力。这些衍生物已经被评估其生物活性,包括抗菌、抗菌和抗真菌性能,以及它们在治疗或管理各种疾病,如癌症中的潜力(Kumar et al., 2017)。

杀虫活性

- 杀虫剂的开发:一项研究探索了以基于哌嗪的化合物作为新型杀虫剂。这些化合物对某些害虫表现出生长抑制和幼虫毒性活性,表明它们在农业和害虫控制应用中的实用性(Cai et al., 2010)。

药物开发中的对映选择性过程

- 药物合成和优化:已经进行了有关药物化合物对映选择性合成的研究,其中哌嗪衍生物发挥了关键作用。这项工作对于开发高度特异和有效的药物剂是至关重要的(Cann et al., 2012)。

5-羟色胺受体配体的合成

- 5-羟色胺受体配体的合成:使用哌嗪化合物合成新型5-羟色胺受体配体,表明在神经科学和药理学中具有潜在应用,特别是在开发治疗神经系统疾病的药物方面(Hughes et al., 2010)。

安全和危害

When handling 1-(5-Bromopyridin-3-yl)piperazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .

作用机制

Target of Action

It is known that piperazine, a core structure in 1-(5-bromopyridin-3-yl)piperazine, acts as a gaba receptor agonist .

Mode of Action

Piperazine, a structural component of this compound, binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

属性

IUPAC Name |

1-(5-bromopyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYRDEABHZRABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431865 | |

| Record name | 1-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-3-yl)piperazine | |

CAS RN |

412347-30-9 | |

| Record name | 1-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)